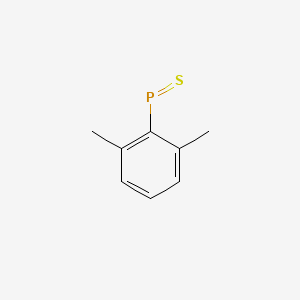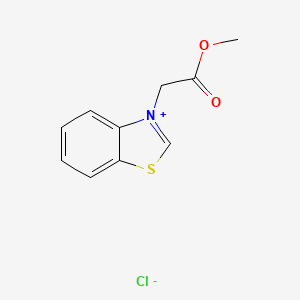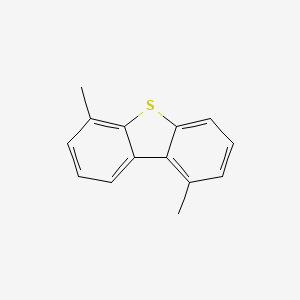
1,6-Dimethyldibenzothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dimethyldibenzothiophene is an organosulfur compound that consists of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 1 and 6 positions. This compound is of particular interest due to its presence as a sulfur contaminant in petroleum, which poses challenges for desulfurization processes .
准备方法
Synthetic Routes and Reaction Conditions
1,6-Dimethyldibenzothiophene can be synthesized through various methods. One common approach involves the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride, followed by methylation at the 1 and 6 positions . Another method includes the use of deep eutectic solvents for the desulfurization of dibenzothiophene derivatives, where this compound is formed as a byproduct .
Industrial Production Methods
Industrial production of this compound typically involves hydrodesulfurization (HDS) processes, where sulfur compounds are removed from petroleum fractions. This process uses catalysts such as molybdenum or tungsten supported on alumina, with the addition of cobalt or nickel as promoters .
化学反应分析
Types of Reactions
1,6-Dimethyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to its sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: Reduction with lithium results in the scission of one C-S bond.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Lithium is used for the reduction process.
Substitution: Butyllithium is used for stepwise lithiation at specific positions.
Major Products Formed
科学研究应用
1,6-Dimethyldibenzothiophene has several applications in scientific research:
作用机制
The mechanism of action of 1,6-Dimethyldibenzothiophene primarily involves its interaction with catalysts during desulfurization processes. The compound undergoes oxidation, where the sulfur atom is targeted by oxidizing agents, leading to the formation of sulfoxides and sulfones . The presence of methyl groups at the 1 and 6 positions influences the reactivity and stability of the compound, making it more resistant to desulfurization .
相似化合物的比较
1,6-Dimethyldibenzothiophene can be compared with other similar compounds such as:
Dibenzothiophene: Lacks the methyl groups, making it more susceptible to desulfurization.
4,6-Dimethyldibenzothiophene: Similar structure but with methyl groups at the 4 and 6 positions, also resistant to desulfurization.
Benzothiophene: Contains only one benzene ring fused to a thiophene ring, with different reactivity and desulfurization properties.
The uniqueness of this compound lies in its specific methylation pattern, which affects its chemical behavior and resistance to desulfurization processes .
属性
CAS 编号 |
89816-70-6 |
|---|---|
分子式 |
C14H12S |
分子量 |
212.31 g/mol |
IUPAC 名称 |
1,6-dimethyldibenzothiophene |
InChI |
InChI=1S/C14H12S/c1-9-5-4-8-12-13(9)11-7-3-6-10(2)14(11)15-12/h3-8H,1-2H3 |
InChI 键 |
KCDDLWLZPFIOGI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C3=CC=CC(=C3SC2=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


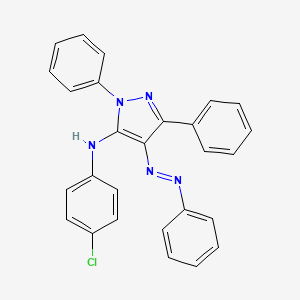
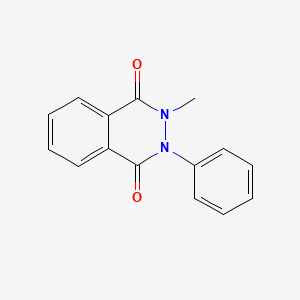
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine](/img/structure/B14395883.png)
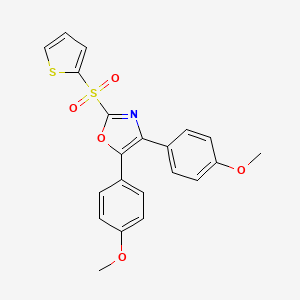
![N'-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea](/img/structure/B14395893.png)
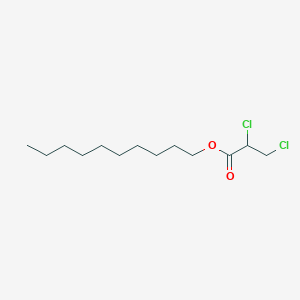
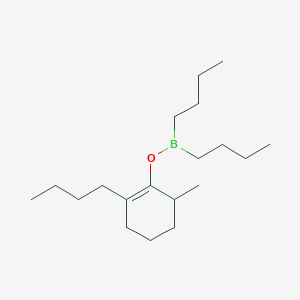
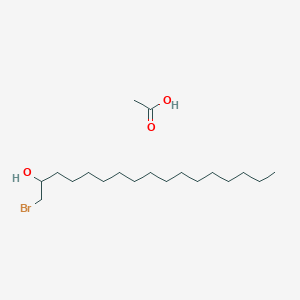

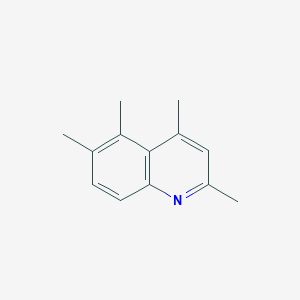
![N,N-Dimethyl-N'-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide](/img/structure/B14395918.png)

